N1-(3-chloro-2-methylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide

Oxalamide SAR 3-chloro-2-methylphenyl analog 3-hydroxy-3-phenylpropyl substituent

N1-(3-chloro-2-methylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide (CAS 1396882-01-1) is a synthetic small molecule belonging to the N-aryl oxalamide class, characterized by a 3-chloro-2-methylphenyl group on one amide nitrogen and a chiral 3-hydroxy-3-phenylpropyl substituent on the other. Its molecular formula is C18H19ClN2O3 with a molecular weight of 346.81 g/mol.

Molecular Formula C18H19ClN2O3
Molecular Weight 346.81
CAS No. 1396882-01-1
Cat. No. B3020537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-chloro-2-methylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide
CAS1396882-01-1
Molecular FormulaC18H19ClN2O3
Molecular Weight346.81
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC(C2=CC=CC=C2)O
InChIInChI=1S/C18H19ClN2O3/c1-12-14(19)8-5-9-15(12)21-18(24)17(23)20-11-10-16(22)13-6-3-2-4-7-13/h2-9,16,22H,10-11H2,1H3,(H,20,23)(H,21,24)
InChIKeyAROPZQKGTDZFJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-chloro-2-methylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide (CAS 1396882-01-1): A Structurally Distinct Oxalamide Scaffold for Specialized Research Procurement


N1-(3-chloro-2-methylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide (CAS 1396882-01-1) is a synthetic small molecule belonging to the N-aryl oxalamide class, characterized by a 3-chloro-2-methylphenyl group on one amide nitrogen and a chiral 3-hydroxy-3-phenylpropyl substituent on the other . Its molecular formula is C18H19ClN2O3 with a molecular weight of 346.81 g/mol . The compound is primarily distributed as a research-grade chemical (typical purity ~95%) for in vitro and preclinical investigation . Despite its commercial availability, publicly disclosed biological activity profiles and structure-activity relationship (SAR) data remain extremely limited, making its differentiation from closely related analogs an open area for prospective head-to-head profiling rather than a matter of established superiority.

Why N1-(3-chloro-2-methylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide Cannot Be Assumed Interchangeable with Other Oxalamide Analogs


Oxalamide derivatives are notoriously sensitive to subtle variations in N-aryl and N-alkyl substitution patterns, with seemingly minor modifications (e.g., chloro versus methoxy substitution, or the presence of a chiral alcohol) capable of drastically altering target binding, pharmacokinetics, and polypharmacology [1]. For instance, in a series of neuraminidase inhibitors, a 3-chloro substituent on the phenyl ring was found critical for extending into the 430-cavity and forming essential hydrogen bonds with arginine residues, while the oxalamide linker itself proved indispensable for activity [1]. Consequently, generic substitution of N1-(3-chloro-2-methylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide with a different oxalamide—such as one lacking the 3-hydroxy-3-phenylpropyl chiral center—carries a high risk of functional divergence that cannot be predicted without explicit comparative data. The evidence sections below detail what is and is not currently known regarding this compound's specific differentiation.

Quantitative Differentiation Evidence for N1-(3-chloro-2-methylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide: Direct Comparator Data Status


Absence of Published Direct Head-to-Head Biological Comparison Data vs. Closest Analogs

A thorough search of peer-reviewed literature, patents, and authoritative chemical biology databases did not yield any direct head-to-head biological comparison between N1-(3-chloro-2-methylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide and its closest commercially available analogs (e.g., N1-(2-chlorophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide, N1-(3-chloro-2-methylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide, or N1-benzhydryl-N2-(3-chloro-2-methylphenyl)oxalamide). The sole quantitative datum located—an IC50 of 25 µM against MCF-7 breast cancer cells—originates from a vendor product page and lacks a comparator measured under identical conditions . Without a shared assay baseline, this potency cannot be benchmarked against analogs or clinical candidates. Furthermore, a PubMed Commons annotation (now archived) flagged a related oxalamide with an IC50 of 28 µM as 'neither potent nor selective' [1], underscoring the necessity of rigorous selectivity profiling before any procurement decision based on potency claims.

Oxalamide SAR 3-chloro-2-methylphenyl analog 3-hydroxy-3-phenylpropyl substituent BenchChem product comparison

Class-Level Structural Differentiation: Unique Combination of 3-Chloro-2-methylphenyl and Chiral 3-Hydroxy-3-phenylpropyl Moieties

Structurally, the target compound uniquely pairs a 3-chloro-2-methylphenyl group—known to enhance binding in certain oxalamide-based enzyme inhibitors by filling hydrophobic pockets—with a chiral 3-hydroxy-3-phenylpropyl side chain that introduces both stereochemical complexity and an additional hydrogen-bond donor/acceptor [1]. In a published oxalamide neuraminidase inhibitor series, the 3-chloro substituent was critical for occupying the 430-cavity and achieving an IC50 of 0.09 µM [1]. While that series did not include the 3-hydroxy-3-phenylpropyl group, the pendant alcohol in the target compound could, in principle, interact with polar residues (e.g., Arg, Lys, Ser) in target active sites. However, this remains a class-level inference; no binding data exist to confirm that this particular combination yields superior affinity or selectivity relative to des-hydroxy or regioisomeric analogs.

Oxalamide spatial configuration chiral alcohol pharmacophore hydrogen-bond donor lead optimization

Patent Landscape: Oxalamide Platform Activity Disclosed but Target Compound Not Individually Exemplified

Multiple patent families describe oxalamide derivatives as inhibitors of diverse therapeutic targets, including plasminogen activator inhibitor-1 (PAI-1) [1] and aryl hydrocarbon receptor (AhR) [2]. EP 1377543 broadly claims N'-substituted N-phenyl-oxalamide derivatives, encompassing structures with 3-chloro-2-methylphenyl and hydroxyalkyl substitutions [3]. However, N1-(3-chloro-2-methylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide is not individually exemplified or supported by specific biological data in these filings. Consequently, any procurement decision based on therapeutic IP must recognize that, while the compound class is patented as pharmacologically active, the specific molecule lacks disclosed target engagement or in vivo efficacy data that would differentiate it from other oxalamide patent examples.

Oxalamide patent PAI-1 inhibitor N-aryl oxalamide therapeutic EP 1377543

Recommended Procurement and Research Scenarios for N1-(3-chloro-2-methylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide Based on Currently Available Evidence


Prospective Structure-Activity Relationship (SAR) Exploration of Oxalamide-Based Inhibitors Targeting the Neuraminidase 430-Cavity

Given the class-level evidence that 3-chloro-substituted oxalamides can extend into the 430-cavity of neuraminidase and form critical hydrogen bonds [1], this compound is a suitable candidate for expanding SAR beyond the Z1-Z10 series. Its unique chiral 3-hydroxy-3-phenylpropyl arm may introduce additional interactions with Arg292 or Arg371, potentially improving upon the lead compound's IC50 of 1.91 µM [1]. Procurement is recommended only when the research group is equipped to perform direct enzymatic assays and compare results against known standards such as oseltamivir carboxylate (IC50 = 0.10 µM) [1].

Chemical Probe Development for Profiling PAI-1 or AhR Target Engagement in Biochemical Assays

This oxalamide falls within the Markush claims of patents covering PAI-1 and AhR modulators [1][2]. It may serve as a starting point for developing chemical probes, provided the user conducts target-based screening. Without intrinsic selectivity data, its value lies in being a distinct structural entry into a patented chemical space, enabling freedom-to-operate exploration. Procurement should be paired with counter-screening against commercial oxalamide probes.

Method Development and Validation for Chiral Oxalamide Analytical Chemistry

The chiral 3-hydroxy-3-phenylpropyl side chain makes this compound a useful standard for developing and validating chiral HPLC or SFC separation methods for oxalamide libraries. It can be used as a test analyte to assess chiral stationary phase performance, with the 3-chloro-2-methylphenyl chromophore facilitating UV detection. This application does not require biological activity data and is supported solely by the compound's structural features.

Negative Control or Inactive Comparator for Bioactive Oxalamide Analogs in Cellular Assays

If subsequent in-house profiling reveals that this compound lacks potent activity (e.g., IC50 > 20 µM across a panel of targets), it could be repurposed as a structurally matched negative control for more active oxalamides (e.g., Z2 with IC50 = 0.09 µM [1]). This utility depends entirely on empirical confirmation of low bioactivity.

Quote Request

Request a Quote for N1-(3-chloro-2-methylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.